molecular formula C14H14ClN3O2 B2925340 N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049516-13-3

N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2925340
CAS RN: 1049516-13-3
M. Wt: 291.74
InChI Key: JNROZJZPYOXPRW-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry . The compound also has a 2-chlorobenzyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridazine ring, for example, would contribute to the compound’s planarity, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridazine ring could undergo electrophilic substitution, while the carboxamide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, while its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antimicrobial and Antitubercular Potential

Research has shown that derivatives of N-benzylpyrazine-2-carboxamide, which are structurally related to N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, have significant antimicrobial and antitubercular properties. These compounds have been tested against various mycobacterial strains, with some demonstrating high effectiveness against Mycobacterium tuberculosis H37Rv (Semelková et al., 2017).

Cytotoxicity Against Melanoma

Certain benzamide derivatives, closely related to the chemical structure of interest, have been discovered to have selective cytotoxic effects against melanotic melanoma. These compounds have shown potential for targeted drug delivery in melanoma therapy, indicating a promising avenue for cancer treatment research (Wolf et al., 2004).

Heterocyclic Synthesis Applications

The compound and its related derivatives have been utilized in the synthesis of various heterocyclic compounds. These synthesized heterocycles have potential applications in developing new pharmaceuticals and agrochemicals due to their diverse biological activities (Riyadh, 2011).

Herbicide Metabolism

Research has also explored the metabolism of structurally similar herbicides in biological systems, such as rats. Understanding the metabolic pathways of these compounds can inform the development of more efficient and environmentally friendly herbicides (Crayford & Hutson, 1972).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

Like all chemicals, this compound could pose certain hazards, depending on its properties and how it’s handled. For example, it could be harmful if swallowed, inhaled, or comes into contact with the skin .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-2-18-13(19)8-7-12(17-18)14(20)16-9-10-5-3-4-6-11(10)15/h3-8H,2,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNROZJZPYOXPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

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